

LML134: A Technical Overview of its Role in Promoting Wakefulness

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LML134

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Abstract

LML134 is a novel, orally bioavailable, potent, and selective histamine H3 receptor (H3R) inverse agonist that was under development for the treatment of excessive sleepiness, particularly in the context of shift work disorder (SWD). As an inverse agonist of the H3 autoreceptor, **LML134** enhances histaminergic neurotransmission in the brain, a key pathway in the regulation of wakefulness. This technical guide provides a comprehensive overview of the core pharmacology of **LML134**, including its mechanism of action, in vitro and in vivo properties, and clinical findings. The information is compiled from publicly available preclinical data and clinical trial results.

Mechanism of Action

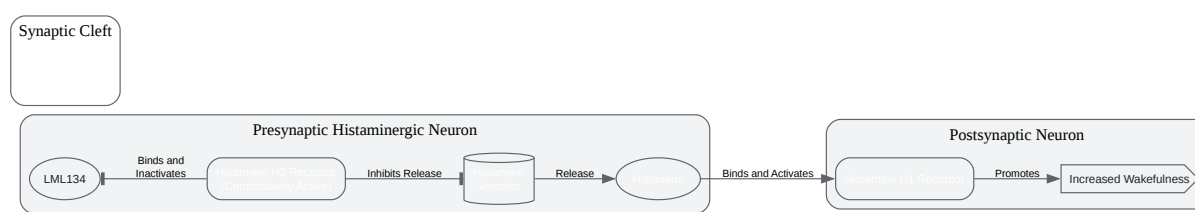
LML134 promotes wakefulness by acting as an inverse agonist at the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor located on histaminergic neurons in the tuberomammillary nucleus (TMN) of the hypothalamus. It also functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other neurotransmitters such as acetylcholine, norepinephrine, and dopamine, which are also involved in arousal and wakefulness.

Under basal conditions, the H3 receptor exhibits constitutive activity, which tonically inhibits histamine synthesis and release. By acting as an inverse agonist, **LML134** binds to the H3

receptor and reduces its basal activity. This disinhibition leads to an increased firing rate of histaminergic neurons and consequently, enhanced release of histamine in the synaptic cleft. The elevated synaptic histamine then activates postsynaptic H1 receptors, which are excitatory and play a crucial role in promoting and maintaining wakefulness.[1][2][3][4]

The key characteristic of **LML134**'s design is its rapid brain penetration and fast kinetic profile, aiming to provide a robust wake-promoting effect without causing insomnia, a common side effect of other H3R inverse agonists with longer receptor occupancy.[5]

Signaling Pathway Diagram



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Caption: Mechanism of action of **LML134** as a histamine H3 receptor inverse agonist.

Quantitative Data

The following tables summarize the available quantitative data for **LML134** from preclinical and clinical studies.

Table 1: In Vitro Pharmacology of LML134

Parameter	Value	Assay Type	Species	Reference
hH3R Binding Affinity (Ki)	12 nM	Radioligand Binding Assay	Human	[1] [2]
hH3R Functional Activity (Ki)	0.3 nM	cAMP Assay (Inverse Agonist)	Human	[1] [2]

Table 2: In Vivo Pharmacokinetics of LML134 in Rats

Parameter	Value	Route of Administration	Species	Reference
Time to Maximum Concentration (Tmax)	0.5 hours	Oral	Rat	[1] [2]
Terminal Half-life (t1/2)	0.44 hours	Intravenous	Rat	[1] [2]
Fraction Absorbed (Fa)	44%	Oral	Rat	[1] [2]
Plasma Protein Binding (fu)	39.0%	-	Rat	[1] [2]

Table 3: Clinical Pharmacokinetics and Efficacy of LML134

Parameter	Value/Observation	Study Population	Clinical Trial	Reference
Time to Maximum Concentration (Tmax)	~3 hours	Shift Work Disorder Patients	NCT03141086	[6]
Primary Efficacy Endpoint	Participants stayed awake longer	Shift Work Disorder Patients	NCT03141086	[6]
Most Common Adverse Event	Headache	Shift Work Disorder Patients	NCT03141086	[6]

Experimental Protocols

Detailed experimental protocols for the studies with **LML134** are not fully available in the public domain. The primary reference, Troxler et al., ChemMedChem 2019, which contains these details, is not openly accessible. However, based on general knowledge of these assays and information from related publications, the following outlines the likely methodologies.

Histamine H3 Receptor Binding Assay (General Protocol)

This assay measures the ability of a compound to displace a radiolabeled ligand from the H3 receptor.

- Cell Line: HEK293 cells stably expressing the human histamine H3 receptor.
- Radioligand: [3H]-N α -methylhistamine.
- Procedure:
 - Cell membranes are prepared from the H3R-expressing cells.
 - A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (**LML134**).

- The reaction is allowed to reach equilibrium.
- The mixture is filtered to separate the bound from the unbound radioligand.
- The amount of radioactivity on the filter, representing the bound radioligand, is quantified using a scintillation counter.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to a binding affinity constant (K_i).

cAMP Functional Assay (General Protocol)

This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger whose production is inhibited by the activation of the Gi/o-coupled H₃ receptor.

- Cell Line: CHO or HEK293 cells stably expressing the human histamine H₃ receptor.
- Procedure:
 - Cells are plated in a multi-well format.
 - The cells are stimulated with forskolin to increase basal cAMP levels.
 - Varying concentrations of the test compound (**LML134**) are added. As an inverse agonist, **LML134** is expected to increase cAMP levels above the basal level in the absence of an agonist.
 - The intracellular cAMP levels are measured using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF, AlphaScreen).
 - The concentration-response curve is plotted to determine the potency (EC₅₀) and efficacy of the compound. For an inverse agonist, the K_i value is calculated from the IC₅₀ of its effect on the basal signal.

In Vivo Pharmacokinetic Study in Rats (General Protocol)

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

- Animal Model: Male Sprague-Dawley rats.
- Procedure:
 - A single dose of **LML134** is administered either orally or intravenously.
 - Blood samples are collected at various time points after dosing.
 - Plasma is separated from the blood samples.
 - The concentration of **LML134** in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
 - Pharmacokinetic parameters (Tmax, t1/2, etc.) are calculated from the plasma concentration-time profile.

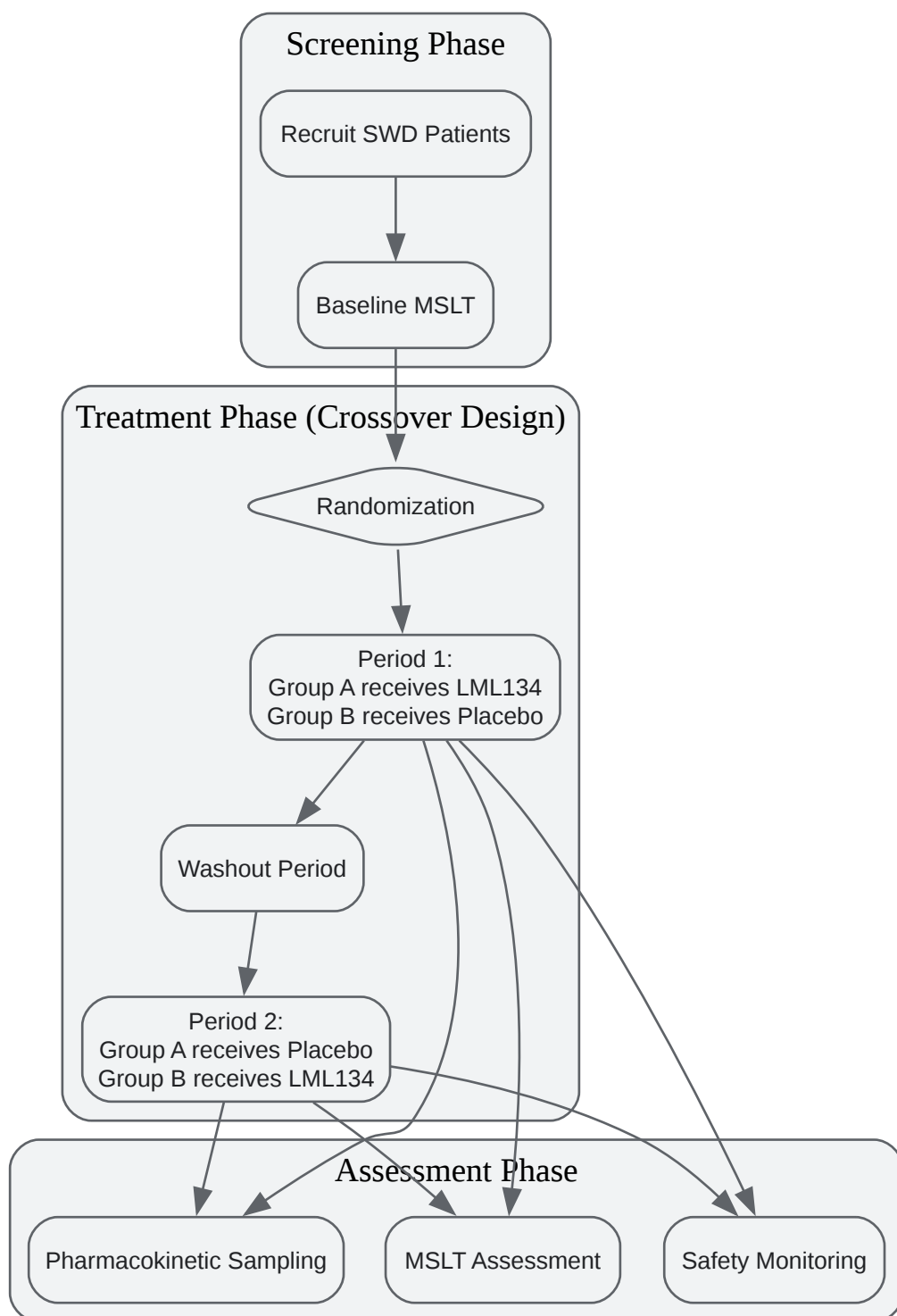
Clinical Trial in Shift Work Disorder (NCT03141086)

This was a randomized, double-blind, placebo-controlled, crossover study to evaluate the efficacy, safety, and pharmacokinetics of **LML134** in patients with SWD.[3][6][7]

- Participants: 24 adults with a diagnosis of shift work disorder.[6]
- Intervention: Participants received both **LML134** and a placebo during different treatment periods.[6]
- Primary Efficacy Endpoint: The Multiple Sleep Latency Test (MSLT), which measures the time it takes to fall asleep in a quiet environment during the day.[6]
- Procedure:
 - Participants underwent a baseline MSLT to confirm excessive sleepiness.
 - During each treatment period, participants received either **LML134** or placebo.

- A series of MSLTs were conducted at set intervals after dosing to assess the effect on sleep latency.
- Safety and tolerability were monitored throughout the study.
- Blood samples were collected to determine the pharmacokinetic profile of **LML134**.

Experimental Workflow Diagram



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Caption: Workflow of the NCT03141086 clinical trial for **LML134** in shift work disorder.

Conclusion

LML134 is a histamine H3 receptor inverse agonist designed to promote wakefulness with a favorable pharmacokinetic profile aimed at minimizing the risk of insomnia. Preclinical data demonstrated its high potency and selectivity for the H3 receptor, as well as rapid absorption and clearance in animal models. A proof-of-concept clinical trial in patients with shift work disorder indicated that **LML134** was effective in increasing wakefulness as measured by the Multiple Sleep Latency Test and was generally well-tolerated, with headache being the most frequently reported adverse event.[6] While the clinical development of **LML134** for sleep-related disorders was discontinued by the sponsor, the available data provide valuable insights into the therapeutic potential of H3R inverse agonists with optimized pharmacokinetic properties for the treatment of excessive sleepiness.[6] Further research in this area may build upon the findings from the **LML134** program.

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- To cite this document: BenchChem. [LML134: A Technical Overview of its Role in Promoting Wakefulness]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2814439#lml134-s-role-in-promoting-wakefulness]

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